molecular formula C14H13Cl2N3O B2900889 1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime CAS No. 338978-35-1

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

Cat. No.: B2900889
CAS No.: 338978-35-1
M. Wt: 310.18
InChI Key: DCDBZQCFKRGKQV-GRSHGNNSSA-N
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Description

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group and a pyrimidinyl oxime group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime typically involves the reaction of 1-(2,4-dichlorophenyl)-1-ethanone with 4,6-dimethyl-2-pyrimidinyl hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the oxime linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)-1-ethanone oxime: Lacks the pyrimidinyl group, which may affect its reactivity and biological activity.

    1-(2,4-dichlorophenyl)-1-ethanone O-(2,4-dimethyl-2-pyrimidinyl)oxime: Similar structure but with different substitution on the pyrimidinyl ring, potentially altering its properties.

Uniqueness

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is unique due to the presence of both the dichlorophenyl and pyrimidinyl oxime groups, which confer distinct chemical and biological properties. Its specific substitution pattern can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-8-6-9(2)18-14(17-8)20-19-10(3)12-5-4-11(15)7-13(12)16/h4-7H,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBZQCFKRGKQV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)ON=C(C)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O/N=C(/C)\C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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